molecular formula C7H14N4 B065189 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine CAS No. 184172-97-2

1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine

Cat. No. B065189
CAS RN: 184172-97-2
M. Wt: 154.21 g/mol
InChI Key: CGTQMHXEGLHVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine, also known as IMD, is a chemical compound that has attracted attention in the field of scientific research due to its potential applications in various fields. IMD is a pyrazole derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. In particular, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to an accumulation of DNA damage and ultimately cell death. 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has also been shown to inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of cancer cells. 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has also been shown to have anti-inflammatory effects, and can inhibit the production of pro-inflammatory cytokines. In addition, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to have neuroprotective effects, and can protect against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is that it is relatively easy to synthesize and can be obtained in large quantities. In addition, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has not yet been tested in clinical trials, so its potential as a drug candidate is still uncertain.

Future Directions

There are several future directions for research on 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine. One area of interest is the development of new 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine derivatives with improved potency and selectivity. Another area of interest is the identification of new targets for 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine inhibition, which could lead to the development of new therapeutic strategies for cancer and other diseases. Finally, further studies are needed to understand the mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine and its effects on cellular signaling pathways.

Synthesis Methods

1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine can be synthesized using a variety of methods, including the reaction of 3-methyl-1H-pyrazole-4,5-diamine with isopropyl iodide in the presence of a base such as potassium carbonate. Other methods include the reaction of 3-methyl-1H-pyrazole-4,5-diamine with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its potential as a drug candidate for the treatment of cancer and other diseases. In biochemistry, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its effects on enzyme activity and protein structure. In materials science, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its potential as a building block for the synthesis of new materials.

properties

CAS RN

184172-97-2

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

5-methyl-2-propan-2-ylpyrazole-3,4-diamine

InChI

InChI=1S/C7H14N4/c1-4(2)11-7(9)6(8)5(3)10-11/h4H,8-9H2,1-3H3

InChI Key

CGTQMHXEGLHVFE-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1N)N)C(C)C

Canonical SMILES

CC1=NN(C(=C1N)N)C(C)C

synonyms

1H-Pyrazole-4,5-diamine,3-methyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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